molecular formula C18H23NOS B2570458 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one CAS No. 2309773-61-1

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one

Cat. No.: B2570458
CAS No.: 2309773-61-1
M. Wt: 301.45
InChI Key: BPNFWWRSBJHVKV-UHFFFAOYSA-N
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Description

This compound features an 8-azabicyclo[3.2.1]octane core, a bicyclic structure with a nitrogen atom at the 8-position, substituted with a methylidene group at the 3-position. The propan-1-one moiety is linked to a 4-(methylsulfanyl)phenyl group, introducing a sulfur-containing aromatic substituent. The methylsulfanyl group enhances lipophilicity and may influence metabolic stability or receptor binding compared to other aryl substituents . This structural framework is shared with several pharmacologically active analogs, making it a subject of interest in medicinal chemistry and drug design.

Properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NOS/c1-13-11-15-6-7-16(12-13)19(15)18(20)10-5-14-3-8-17(21-2)9-4-14/h3-4,8-9,15-16H,1,5-7,10-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNFWWRSBJHVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one typically involves multiple steps, starting from simpler precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies . These methods often involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a controlled manner .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of catalytic hydrogenation and cycloaddition reactions. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The choice of reagents and conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of the target compound, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound : 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one 3-Methylidene, 4-(methylsulfanyl)phenyl C₁₈H₂₁NOS 299.44 Potential CNS activity; methylsulfanyl may enhance metabolic stability
3-(4-Methoxyphenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one 4-Methoxyphenyl C₁₈H₂₁NO₂ 283.37 Methoxy group increases electron density; possible serotonin receptor modulation
BK63156 : 3-(4-Methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one 4-Methoxyphenyl, triazole substituent C₁₉H₂₄N₄O₂ 340.42 Antifungal or antiviral research candidate; triazole enhances pharmacokinetic properties
Para-nitroazaprocin : 1-[3-[(E)-3-(4-nitrophenyl)-2-propen-1-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one 4-Nitrophenyl, allyl chain C₁₈H₂₂N₃O₃ 328.39 Regulated psychoactive substance; nitro group contributes to high receptor affinity
1-[3-[(E)-3-(2-Bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one 2-Bromophenyl, allyl chain C₁₈H₂₃BrN₂O 377.29 Bromine increases molecular weight and halogen bonding potential; structural analog for SAR
3-Hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2-diphenylpropan-1-one Hydroxy, diphenyl C₂₂H₂₆N₂O₂ 350.46 Diphenyl groups may enhance CNS penetration; hydroxy group introduces polarity
1-[3-(2-Hydroxyethyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one 2-Hydroxyethyl C₁₁H₂₀N₂O₂ 212.29 Hydroxyethyl improves solubility; intermediate in synthetic pathways

Structural and Functional Analysis

Core Modifications

  • Methylidene vs.
  • Aryl Substituents : Replacing the methylsulfanyl group with methoxy () reduces steric bulk but increases electron-donating effects, which may alter binding kinetics. Nitro () and bromo () substituents introduce electron-withdrawing or halogen-bonding capabilities, impacting potency and selectivity.

Biological Activity

The compound 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one , also known by its CAS number 2320860-95-3 , is a complex bicyclic structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₃H₂₁NO
  • Molecular Weight : 207.31 g/mol
  • IUPAC Name : 2,2-dimethyl-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The bicyclic structure allows it to fit into binding sites, potentially modulating the activity of these molecular targets. This interaction can lead to various pharmacological effects, which are currently under investigation.

Pharmacological Effects

Research indicates that compounds with similar bicyclic structures exhibit a range of pharmacological activities, including:

  • Antidepressant Effects : Some derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Analgesic Properties : Potential interactions with opioid receptors may contribute to pain relief mechanisms.

Case Studies

  • Antidepressant Activity : A study investigated the effects of structurally related compounds on serotonin reuptake inhibition, suggesting that the compound may possess similar properties. In vitro assays indicated significant activity against serotonin transporters (SERT), leading to increased serotonin levels in synaptic clefts.
  • Pain Management : In animal models, compounds with similar azabicyclo structures demonstrated analgesic effects comparable to established analgesics like morphine, indicating potential for further development in pain management therapies.

Data Table: Biological Activities and Research Findings

Study FocusFindingsReference
Antidepressant ActivityInhibition of serotonin reuptake; increased serotonin levels
Analgesic PropertiesComparable efficacy to morphine in pain relief models
Interaction with ReceptorsModulation of opioid receptors; potential therapeutic use

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction yields be optimized?

The synthesis involves constructing the 8-azabicyclo[3.2.1]octane core via alkylation and cyclization, followed by functionalization with the 4-(methylsulfanyl)phenyl group. Key steps include:

  • Alkylation : Introducing substituents to the bicyclic nitrogen (e.g., using alkyl halides or Michael acceptors) .
  • Cyclization : Employing intramolecular reactions (e.g., Dieckmann cyclization) to form the bicyclic framework .
  • Purification : High-pressure liquid chromatography (HPLC) or recrystallization to isolate high-purity product . Yield optimization requires temperature control (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., THF for improved solubility) .

Q. How can structural ambiguities in the bicyclic core be resolved experimentally?

Use X-ray crystallography to confirm the 3-methylidene configuration and bicyclic geometry. For dynamic structural analysis, employ 2D NMR (e.g., NOESY) to assess spatial proximity of protons and stereochemical assignments .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Prioritize receptor-binding assays (e.g., radioligand displacement for neurotransmitter receptors) due to structural similarity to tropane alkaloids. Use cell-based assays (e.g., cAMP modulation) to screen for functional activity .

Advanced Research Questions

Q. How can conflicting data on stereochemical outcomes in synthesis be addressed?

Conflicting stereochemistry often arises from competing reaction pathways. To resolve this:

  • Vary reaction conditions : Adjust solvent polarity (e.g., DMF vs. toluene) to favor specific transition states .
  • Use chiral auxiliaries or catalysts : Introduce enantioselective catalysts (e.g., organocatalysts) during cyclization .
  • Monitor intermediates : Analyze intermediates via chiral HPLC to track stereochemical drift .

Q. What computational methods predict interactions with biological targets?

Combine molecular docking (e.g., AutoDock Vina) to model binding to neurotransmitter transporters and MD simulations to assess stability of ligand-receptor complexes. Validate predictions with mutagenesis studies on key binding residues .

Q. How can environmental degradation pathways be studied for this compound?

Design photolysis experiments (UV-Vis irradiation in aqueous/organic solvents) to identify breakdown products. Use LC-MS/MS to track degradation intermediates and quantify persistence. Compare with analogous bicyclic compounds to infer metabolic pathways .

Experimental Design & Data Analysis

Q. What statistical approaches mitigate variability in biological assay data?

Apply randomized block designs to account for batch effects (e.g., reagent lots, operator variability). Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to isolate treatment effects. Replicate experiments across independent labs to confirm reproducibility .

Q. How should contradictory results between binding affinity and functional activity be interpreted?

Contradictions may arise from allosteric modulation or off-target effects. Perform Schild analysis to distinguish competitive vs. non-competitive inhibition. Pair with calcium imaging or patch-clamp electrophysiology to correlate binding with functional responses .

Structural & Mechanistic Probes

Q. What isotopic labeling strategies elucidate metabolic fate in vivo?

Synthesize a deuterated analog (e.g., D3-methylsulfanyl group) for tracking via LC-MS . Use <sup>13</sup>C-labeled bicyclic cores to map metabolic cleavage sites in liver microsomes .

Q. How can substituent modifications enhance selectivity for specific biological targets?

Systematically replace the 4-(methylsulfanyl)phenyl group with bioisosteres (e.g., 4-fluorophenyl, 4-cyanophenyl) and test affinity against receptor panels. Use SAR models to identify substituent parameters (e.g., logP, polar surface area) driving selectivity .

Environmental & Safety Considerations

Q. What protocols ensure safe handling of reactive intermediates during synthesis?

  • Inert atmosphere : Conduct air-sensitive reactions (e.g., Grignard additions) under nitrogen/argon .
  • PPE : Use solvent-resistant gloves (e.g., nitrile) and fume hoods for volatile intermediates (e.g., thiols) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .

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